Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)-, also known as 2-chloro-N-(2-oxochromen-3-yl)acetamide, is a chemical compound belonging to the class of coumarin derivatives. Coumarins are notable for their wide range of biological activities and have been extensively researched for potential therapeutic applications. This particular compound has gained attention due to its unique structure and possible biological effects, including anti-inflammatory properties and interactions with specific molecular targets.
The compound is cataloged under the CAS number 78923-94-1 and can be sourced from various chemical suppliers. Its synthesis and characterization have been documented in scientific literature, indicating its relevance in both academic research and potential industrial applications.
Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)- is classified as:
The synthesis of Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)- typically involves the reaction of 3-amino-2H-chromen-2-one with chloroacetyl chloride. The reaction is conducted in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by isolation of the product through filtration and recrystallization.
The molecular structure of Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)- can be represented by the following details:
| Property | Data |
|---|---|
| CAS Number | 78923-94-1 |
| Molecular Formula | C₁₁H₈ClNO₃ |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | 2-chloro-N-(2-oxochromen-3-yl)acetamide |
| InChI Key | VPOZFBFMRSTGOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)NC(=O)CCl |
The structure features a coumarin core with a chloroacetyl substituent, which contributes to its biological activity and chemical reactivity.
Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)- can participate in several chemical reactions:
The physical properties of Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-yl)- include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Key chemical properties include:
| Property | Value |
|---|---|
| Stability | Stable under standard conditions |
| Reactivity | Moderate; reacts with nucleophiles |
Acetamide, 2-chloro-N-(2-oxo-2H-1-benzopyran-3-y)- has potential applications in various scientific fields:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7